N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide
Overview
Description
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H21NO and its molecular weight is 243.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,2,3,4-tetrahydro-1-naphthalenyl)cyclopentanecarboxamide is 243.162314293 g/mol and the complexity rating of the compound is 296. The solubility of this chemical has been described as 27.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide is the 5-hydroxytryptamine receptor 7 (5-HT7 receptor) . The 5-HT7 receptor is a subtype of serotonin receptor, which plays a significant role in the regulation of mood, cognition, and circadian rhythm.
Mode of Action
This compound acts as an agonist at the 5-HT7 receptor . This means it binds to the receptor and activates it, mimicking the action of the natural ligand, serotonin. The activation of the 5-HT7 receptor leads to a series of intracellular events, including the increase of cyclic adenosine monophosphate (cAMP) levels.
Biochemical Pathways
The activation of the 5-HT7 receptor by this compound triggers a cascade of biochemical reactions. The increased cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. This can result in a wide range of effects, including modulation of ion channel activity and gene transcription .
Result of Action
The activation of the 5-HT7 receptor by this compound has been shown to exert anti-ulcer effects in an indomethacin-induced gastric ulcer model . This suggests that the compound may have therapeutic potential in the treatment of gastric ulcers.
Biochemical Analysis
Biochemical Properties
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide has been found to interact with the 5-hydroxytryptamine receptor 7 (5-HT7 receptor) . This interaction plays a significant role in its biochemical reactions .
Cellular Effects
The compound exerts anti-ulcer effects via 5-hydroxytryptamine receptor 7 activation on indomethacin-induced gastric ulcers in rats . It influences cell function by interacting with the 5-HT7 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the 5-HT7 receptor . This interaction can lead to changes in gene expression and can influence enzyme activity .
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(13-7-1-2-8-13)17-15-11-5-9-12-6-3-4-10-14(12)15/h3-4,6,10,13,15H,1-2,5,7-9,11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCVBXTWMCFMKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCCC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330004 | |
Record name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672679 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
794557-15-6 | |
Record name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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